Bis(3-chlorophenyl)methanamine
Description
Bis(3-chlorophenyl)methanamine is an aromatic amine characterized by two 3-chlorophenyl groups attached to a central methylamine moiety. Its molecular formula is C₁₃H₁₁Cl₂N, with a molecular weight of 252.1 g/mol. The compound’s structure confers unique electronic and steric properties due to the electron-withdrawing chlorine substituents in the meta positions of the phenyl rings.
Properties
IUPAC Name |
bis(3-chlorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGCKTCICNCRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253045 | |
| Record name | 3-Chloro-α-(3-chlorophenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286947-81-7 | |
| Record name | 3-Chloro-α-(3-chlorophenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286947-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-α-(3-chlorophenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-chlorophenyl)methanamine typically involves the reaction of 3-chlorobenzyl chloride with ammonia or an amine under controlled conditions. One common method is the reaction of 3-chlorobenzyl chloride with ammonia in the presence of a solvent like ethanol, which yields this compound after purification .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Bis(3-chlorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bis(3-chlorophenyl)methanol, while reduction could produce bis(3-chlorophenyl)methane .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: Bis(3-chlorophenyl)methanamine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in chemical research.
Biology
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
- Anticancer Potential: this compound has been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a candidate for further drug development.
Medicine
- Drug Development: Due to its biological activities, this compound is explored as a potential lead compound in drug development, particularly for antimicrobial and anticancer therapies.
Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics. The results indicated:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 16 | Cell wall synthesis inhibition |
| Escherichia coli | 32 | Disruption of bacterial membranes |
This suggests its potential as an alternative therapeutic agent against resistant bacterial strains.
Cancer Cell Line Studies
In cancer research, this compound was tested on several cancer cell lines, including ovarian and liver cancer cells. The findings showed:
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian cancer) | 10.3 | Induction of apoptosis |
| HepG2 (Liver cancer) | 11.3 | Cell cycle arrest at G2/M phase |
These results highlight the compound's potential utility in oncological drug development.
Mechanism of Action
The mechanism of action of bis(3-chlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparison with Similar Compounds
Key Observations:
- Methoxy groups in Bis(4-methoxyphenyl)methanamine increase solubility but may reduce metabolic stability compared to chloro derivatives .
- Amine Modifications :
Spectral Characterization
- NMR Data : For (3-chlorophenyl)methanamine hydrochloride, peaks include δ 7.65 (s, 1H, ArH), 4.02 (q, 2H, CH₂NH₂), consistent with aromatic and methylamine protons. Bis-substituted analogs would exhibit split peaks due to symmetry loss .
- Mass Spectrometry : LCMS of related compounds (e.g., [M+H]+ = 266.0) confirms molecular weights .
Enzyme Inhibition and Receptor Binding
- SIRT2 Inhibition : Derivatives like (5-phenylfuran-2-yl)methanamine show that substituent position (e.g., 4-carboxyl vs. 3-chloro) significantly impacts inhibitory activity. Chloro groups may reduce potency compared to carboxylated analogs .
- G-Protein-Coupled Receptors : this compound’s rigid structure could serve as a scaffold for allosteric modulators, similar to piperidine-containing compounds in .
Analgesic and Neuroactive Potential
- GABA Transporter Inhibition : Compounds like (2RS,4SR)-37c, featuring substituted benzylamines, demonstrate analgesic activity. Chloro substituents may enhance binding to hydrophobic pockets in transporters .
Biological Activity
Bis(3-chlorophenyl)methanamine, also known by its CAS number 286947-81-7, has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This compound features two chlorophenyl groups attached to a methanamine backbone, which may enhance its interaction with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by its two 3-chlorophenyl groups, which are known to influence its biological activity through mechanisms such as increased lipophilicity and enhanced binding affinity to biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), compounds with chlorophenyl substitutions showed promising results compared to standard antibiotics like ampicillin and rifampicin .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 1 | 40 | S. aureus |
| 2 | 50 | MRSA |
| 3 | 30 | E. faecalis |
The minimum inhibitory concentration (MIC) values indicate that this compound derivatives have submicromolar activity against various gram-positive bacteria, suggesting their potential as effective antimicrobial agents.
Cytotoxicity Studies
This compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study on Jurkat cells revealed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics such as 5-fluorouracil . The cytotoxic mechanism was linked to the reduction of glutathione levels in cancer cells, indicating oxidative stress induction.
Table 2: Cytotoxic Effects on Jurkat Cells
| Compound | IC50 (µM) | Comparison to 5-FU |
|---|---|---|
| A | 1.6 | 1.0 |
| B | 3.4 | 2.0 |
| C | 2.5 | 1.5 |
The IC50 values demonstrate the effectiveness of this compound derivatives in inhibiting cell proliferation, highlighting their potential role in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Mechanism : The presence of electron-withdrawing chlorine atoms enhances the binding affinity to bacterial cell wall synthesis enzymes, such as DprE1 in Mycobacterium tuberculosis, making it a viable candidate for tuberculosis treatment .
- Cytotoxic Mechanism : The compound's ability to induce oxidative stress and decrease intracellular glutathione levels contributes to its effectiveness against cancer cells .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of MRSA. Results showed a significant reduction in bacterial load within hours of treatment, suggesting rapid action against resistant strains.
Case Study 2: Cancer Cell Line Testing
A series of derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential for further development as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
